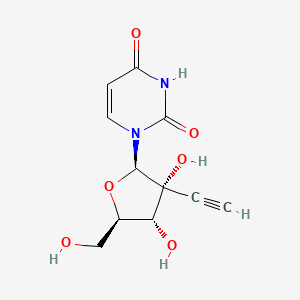
2'-c-Ethynyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-c-Ethynyluridine is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
RNA Synthesis Monitoring
2'-c-Ethynyluridine serves as a metabolic label for monitoring RNA synthesis in live cells. It is incorporated into nascent RNA in place of uridine, allowing researchers to track transcriptional activity with high specificity.
- Mechanism : The incorporation of EU into RNA can be detected using click chemistry, where the ethynyl group reacts with azides to form stable products that can be visualized using fluorescence or biotin tagging techniques .
Case Study: Transcription Dynamics in Cancer Cells
A study demonstrated that EU could effectively label newly synthesized RNA in human cancer cell lines. By applying EU in varying concentrations (10 µM to 1 mM), researchers optimized conditions for detecting transcriptional activity under different growth conditions. The findings indicated that higher concentrations of EU resulted in increased labeling intensity, providing insights into the transcriptional response of cancer cells to therapeutic agents .
Visualization of RNA Transcripts
The ability of this compound to facilitate the visualization of RNA transcripts is another significant application. This method has been particularly useful in understanding the spatial and temporal dynamics of RNA within cells.
- Application : EU labeling allows researchers to visualize nucleolar activity and the dynamics of RNA synthesis during cellular stress or differentiation processes .
Case Study: Nucleolar Activity Assessment
In a study focused on plant cells, EU was used to visualize nucleolar RNA transcripts. The results showed that EU effectively highlighted nucleolar structures, allowing for the assessment of transcriptional activity during different developmental stages . This capability underscores the utility of EU in studying RNA metabolism across various biological systems.
Investigating Cellular Responses
This compound has been employed to investigate cellular responses to environmental changes, stress conditions, and pharmacological treatments.
- Example : In a mouse model study, researchers injected EU into the cerebellum to label newly transcribed RNA in neurons. The results indicated significant differences in labeling intensity among different cell types, revealing insights into transcriptional changes associated with neurodegenerative conditions .
Case Study: Neurotoxicity Assessment
The injection of EU into cerebellar neurons led to observable alterations in transcriptional activity and subsequent neurotoxic effects in Purkinje cells. This study highlighted the potential risks associated with using modified nucleosides like EU in vivo and raised questions about their long-term effects on neuronal health .
Antiviral and Antitumor Research
Beyond its applications in RNA studies, this compound has shown promise as a purine nucleoside analog with potential antiviral and antitumor properties.
- Mechanism : Its structure allows it to interfere with viral replication processes and inhibit tumor cell proliferation by mimicking natural nucleosides .
Case Study: Antitumor Activity
Research has indicated that this compound exhibits broad antitumor activity against indolent lymphoid malignancies. Studies have shown that this compound can selectively target cancer cells while sparing normal tissues, making it a candidate for further development as an anticancer agent .
Data Summary Table
属性
分子式 |
C11H12N2O6 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8-,9-,11-/m1/s1 |
InChI 键 |
KPLKOOBPQQYUTM-PNHWDRBUSA-N |
SMILES |
C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
手性 SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
规范 SMILES |
C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















